2-(2,5-difluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiadiazine core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H8F2N2O3S |
|---|---|
Molecular Weight |
310.28 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C13H8F2N2O3S/c14-8-5-6-9(15)11(7-8)17-13(18)16-10-3-1-2-4-12(10)21(17,19)20/h1-7H,(H,16,18) |
InChI Key |
BILDVZNRVBDNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N(S2(=O)=O)C3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione typically involves the reaction of 2,5-difluoroaniline with appropriate reagents under controlled conditions. One common method includes the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by cyclization with ammonia or amines to form the benzothiadiazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the benzothiadiazine ring.
Scientific Research Applications
2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the modulation of neurotransmitter activity in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 2,5-Difluorophenylboronic acid
- 2,5-Difluoroaniline
- 2,5-Difluorophenyl isocyanate
Uniqueness
Compared to these similar compounds, 2-(2,5-difluorophenyl)-4H-1,2,4-benzothiadiazine-1,1,3-trione stands out due to its unique benzothiadiazine core, which imparts distinct chemical and biological properties. This core structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
